2-Chloro-3-(methylsulfanyl)phenylboronic acid pinacol ester 2-Chloro-3-(methylsulfanyl)phenylboronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13773238
InChI: InChI=1S/C13H18BClO2S/c1-12(2)13(3,4)17-14(16-12)9-7-6-8-10(18-5)11(9)15/h6-8H,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)SC)Cl
Molecular Formula: C13H18BClO2S
Molecular Weight: 284.6 g/mol

2-Chloro-3-(methylsulfanyl)phenylboronic acid pinacol ester

CAS No.:

Cat. No.: VC13773238

Molecular Formula: C13H18BClO2S

Molecular Weight: 284.6 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-3-(methylsulfanyl)phenylboronic acid pinacol ester -

Specification

Molecular Formula C13H18BClO2S
Molecular Weight 284.6 g/mol
IUPAC Name 2-(2-chloro-3-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C13H18BClO2S/c1-12(2)13(3,4)17-14(16-12)9-7-6-8-10(18-5)11(9)15/h6-8H,1-5H3
Standard InChI Key JZSMVHSXSPXOKS-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)SC)Cl
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)SC)Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure comprises a phenyl ring substituted at the 2-position with a chlorine atom and at the 3-position with a methylsulfanyl (-SMe) group. The boronic acid functionality is protected as a pinacol ester, forming a 1,3,2-dioxaborolane ring. This configuration stabilizes the boron center against protodeboronation while maintaining reactivity in cross-coupling reactions .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₈BClO₂S
Molecular Weight284.6 g/mol
CAS Number138987085
SynonymsMFCD31805794, E95086

The pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) contributes to the compound’s crystalline nature and solubility in organic solvents such as tetrahydrofuran (THF) and dichloromethane.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves two stages:

  • Formation of the Boronic Acid: 2-Chloro-3-(methylsulfanyl)phenylboronic acid is synthesized via directed ortho-metalation of 1-chloro-3-(methylsulfanyl)benzene, followed by borylation using tris(trimethylsilyl) borate .

  • Esterification with Pinacol: The boronic acid reacts with pinacol (2,3-dimethyl-2,3-butanediol) under acidic or transition metal-catalyzed conditions. Palladium catalysts (e.g., Pd(PPh₃)₄) are often employed to facilitate ester formation while minimizing side reactions.

Reaction Scheme:
2-Chloro-3-(methylsulfanyl)phenylboronic acid+PinacolPd catalyst2-Chloro-3-(methylsulfanyl)phenylboronic acid pinacol ester\text{2-Chloro-3-(methylsulfanyl)phenylboronic acid} + \text{Pinacol} \xrightarrow{\text{Pd catalyst}} \text{2-Chloro-3-(methylsulfanyl)phenylboronic acid pinacol ester}

Purification and Yield

Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol, yielding 60–75% product . Advanced techniques like high-vacuum distillation are avoided due to the compound’s thermal sensitivity.

Physicochemical Properties

Stability and Solubility

The compound exhibits moderate stability under inert atmospheres but hydrolyzes slowly in protic solvents. Its solubility profile includes:

  • High solubility: THF, dimethylformamide (DMF)

  • Moderate solubility: Dichloromethane, chloroform

  • Low solubility: Water, hexane

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.32 (s, 12H, Bpin), 2.45 (s, 3H, SMe), 7.25–7.45 (m, 3H, Ar-H) .

  • ¹¹B NMR: δ 30.9 ppm, characteristic of sp²-hybridized boron in pinacol esters .

Reactivity and Catalytic Applications

Suzuki-Miyaura Coupling

The compound participates in palladium-catalyzed cross-coupling with aryl halides to form biaryl structures. Key reaction parameters include:

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

  • Base: K₂CO₃ or CsF

  • Solvent: THF/H₂O or dioxane

  • Temperature: 80–100°C .

Example Reaction:
Ar-X+C₁₃H₁₈BClO₂SPd catalystAr-Ar’+Byproducts\text{Ar-X} + \text{C₁₃H₁₈BClO₂S} \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar'} + \text{Byproducts}

Mechanistic Insights

The boron center undergoes transmetalation with the palladium catalyst, transferring the aryl group to form a Pd(II) intermediate. Reductive elimination then yields the biaryl product. The electron-withdrawing chlorine and sulfur groups enhance the boron center’s electrophilicity, accelerating transmetalation .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound is utilized in synthesizing kinase inhibitors and antiviral agents. For example, its biaryl products are precursors to drugs targeting EGFR (epidermal growth factor receptor) mutations .

Materials Science

Its derivatives are incorporated into organic light-emitting diodes (OLEDs) and liquid crystals, where the sulfur moiety improves charge transport properties.

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